8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(2,6-difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N2O4/c14-10-7-9(17(18)19)8-11(15)12(10)16-3-1-13(2-4-16)20-5-6-21-13/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEUGASPNCRTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=C(C=C(C=C3F)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Tetrahydropyran-4-carbonitrile undergoes nucleophilic attack by the amine group generated in situ from 1-bromo-2-fluoroethane, followed by intramolecular cyclization to form the spirocyclic structure.
Table 1: Typical Conditions for Core Synthesis
| Parameter | Details |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Temperature | 0–5°C (initial), then 25°C |
| Reaction Time | 12–24 hours |
| Yield | 60–75% (reported in analogous systems) |
The product is purified via column chromatography (silica gel, ethyl acetate/hexane) to isolate the spirocyclic amine.
Introduction of the 2,6-Difluoro-4-nitrophenyl Group
The aryl moiety is introduced via SNAr using 2,6-difluoro-4-nitrochlorobenzene as the electrophilic partner.
SNAr Reaction Optimization
Key Variables :
-
Solvent : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance nucleophilicity and stabilize the transition state.
-
Base : Potassium carbonate (K₂CO₃) neutralizes HCl generated during the reaction, driving completion.
-
Temperature : Elevated temperatures (80–100°C) accelerate the reaction but risk decomposition of the nitro group.
Table 2: SNAr Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.5 equiv) |
| Temperature | 80°C |
| Reaction Time | 8–12 hours |
| Yield | 50–65% (extrapolated from similar substrates) |
Mechanistic Insights into the Aryl Coupling Step
The SNAr mechanism proceeds through a two-step process:
-
Formation of the Meisenheimer Complex : The spirocyclic amine attacks the electron-deficient aromatic ring at the para position relative to the nitro group, forming a negatively charged intermediate.
-
Elimination of Chloride : The intermediate collapses, expelling chloride and yielding the final product.
The nitro group’s strong electron-withdrawing effect activates the ring for substitution, while fluorine atoms enhance electrophilicity through inductive effects.
Purification and Characterization
Crude product is purified via recrystallization (methanol/water) or silica gel chromatography.
Table 3: Spectroscopic Data (Representative)
Alternative Synthetic Routes
Ullmann-Type Coupling
Aryl iodides may replace chlorides in copper-catalyzed couplings, though higher temperatures (120°C) are required.
Chemical Reactions Analysis
Types of Reactions
8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The spirocyclic core can be further modified through cyclization reactions to introduce additional rings or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Antimicrobial Agents
Recent studies have explored the use of this compound as a photodegradable antimicrobial agent. The compound's ability to degrade under light exposure makes it a candidate for environmentally friendly antimicrobial applications. For instance, it was found that certain derivatives exhibited significant antimicrobial activity while their degradation products showed reduced toxicity, which is promising for developing safer antimicrobial treatments .
Drug Development
The unique structure of 8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane allows for modifications that can enhance its pharmacological properties. Its spirocyclic framework is of particular interest in drug design due to its potential to interact with biological targets effectively. Ongoing research focuses on optimizing its structure to improve efficacy against specific diseases, including bacterial infections and possibly cancer .
Photochemical Applications
This compound has been investigated for its photochemical properties, particularly in the context of photoinitiated reactions. Its ability to undergo photochemical transformations under UV light can be utilized in creating new materials or modifying existing ones in polymer chemistry. Studies have shown that under specific conditions, it can facilitate reactions leading to desirable products with high yields .
Case Studies
Mechanism of Action
The mechanism of action of 8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The fluorine atoms and nitro group play a crucial role in enhancing the compound’s binding affinity to its targets. The spirocyclic core provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting their activity and modulating various biological pathways .
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The bicyclo[1.1.1]pentane substituent () introduces significant steric hindrance, reducing accessibility to the spirocyclic amine compared to planar aromatic substituents.
Physical and Spectral Properties
Notable Trends:
- Aromatic Proton Shifts : Nitro-substituted analogs exhibit downfield shifts (δ >7.5) due to electron withdrawal, whereas benzimidazole derivatives show upfield shifts (δ ~7.1–7.8) from conjugation .
- Thermal Stability : Compounds with nitro groups (e.g., ) require low-temperature storage to prevent decomposition, unlike halogenated analogs ().
Biological Activity
8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, including receptor binding, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : CHFNO
- Molecular Weight : 282.27 g/mol
1. Receptor Binding Affinity
Research indicates that derivatives of 1,4-dioxa-8-azaspiro[4.5]decane exhibit significant affinity for sigma receptors. For instance, a related compound demonstrated a high affinity (K(i) = 5.4 ± 0.4 nM) for sigma-1 receptors and notable selectivity for sigma-2 receptors and vesicular acetylcholine transporters . This suggests that the compound may influence neurotransmitter systems and could be explored for neuropharmacological applications.
2. Antimicrobial Activity
The compound's potential as an antimicrobial agent has been investigated in various studies. For example, related compounds have shown promising antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. The minimal inhibitory concentrations (MICs) for effective compounds in this class ranged from <0.03125 to 0.25 μg/mL against Gram-positive bacteria .
3. Photodegradable Properties
The photochemical stability of the compound has been examined, revealing that it undergoes photodecomposition under certain conditions. This property can be leveraged in designing photodegradable antimicrobial agents, enhancing their effectiveness in specific environments while minimizing long-term environmental impact .
Case Study 1: Sigma Receptor Ligands
A study synthesized several piperidine derivatives based on the dioxa-spiro framework, including the difluoro-nitrophenyl variant. These compounds were evaluated for their binding affinities to sigma receptors, with findings indicating that modifications in the aromatic ring significantly affected receptor selectivity and binding strength .
Case Study 2: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, one derivative exhibited potent activity against Acinetobacter baumannii, with MIC values indicating effectiveness at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity against resistant bacterial strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 282.27 g/mol |
| Sigma-1 Receptor Affinity (K(i)) | 5.4 ± 0.4 nM |
| Antibacterial MIC (Gram-positive) | <0.03125 - 0.25 μg/mL |
Q & A
Q. What are the optimal synthetic routes for 8-(2,6-Difluoro-4-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane?
The synthesis typically involves multi-step reactions, such as the condensation of tetrahydropyran derivatives with halogenated aromatic precursors. A key step is the cyclization under controlled conditions (e.g., BF₃·OEt₂ catalysis in polar aprotic solvents like CH₂Cl₂) to form the spirocyclic core. Continuous flow reactors improve scalability and reduce side products . Example protocol:
React tetrahydropyran-4-carbonitrile with 2,6-difluoro-4-nitrobenzyl bromide in CH₂Cl₂.
Use BF₃·OEt₂ to catalyze cyclization.
Purify via column chromatography (silica gel, hexane/EtOAc).
Q. How can structural characterization of this compound be validated?
Combine NMR (¹H, ¹³C) for stereochemical analysis, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. For example, ¹H-NMR peaks at δ 3.8–4.2 ppm confirm the dioxolane ring protons, while NOESY can resolve spirocyclic conformation .
Q. What role do the nitro and fluorine substituents play in reactivity?
The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., with amines), while fluorine substituents increase metabolic stability and influence π-π stacking in target binding. Computational studies (DFT) show the 2,6-difluoro-4-nitro configuration reduces steric hindrance compared to bulkier substituents .
Advanced Research Questions
Q. How can conflicting bioactivity data for spirocyclic analogs be resolved?
Discrepancies often arise from substituent positioning. For example:
| Analog Structure | Bioactivity (IC₅₀, µM) | Source |
|---|---|---|
| 8-(4-Nitrophenyl) derivative | 0.12 ± 0.03 | |
| 8-(3-Chlorophenyl) derivative | 1.45 ± 0.21 | |
| Validate via dose-response assays and molecular docking to identify steric/electronic mismatches with targets like cytochrome P450 enzymes . |
Q. What computational methods predict binding modes with biological targets?
Use molecular dynamics (MD) simulations and density functional theory (DFT) to model interactions. For example:
Q. How can solubility challenges in pharmacological assays be addressed?
The compound’s logP (~3.5) limits aqueous solubility. Strategies include:
- Co-solvents (DMSO:PBS 1:9 v/v) for in vitro assays.
- Formulation with cyclodextrins (e.g., HP-β-CD) to enhance bioavailability .
Q. What analytical techniques detect degradation products under stress conditions?
Employ HPLC-MS with photodiode array detection (PDA) to monitor stability. Example stress conditions:
- Acidic (0.1M HCl, 40°C): Degradation via nitro group reduction.
- Oxidative (3% H₂O₂): Spiro ring opening observed at m/z 280.1 .
Experimental Design Considerations
Q. How to optimize reaction yields in large-scale synthesis?
Key factors:
- Catalyst loading: 5 mol% BF₃·OEt₂ maximizes cyclization efficiency.
- Solvent choice: CH₃CN improves mixing vs. THF.
- Temperature: Maintain 0–5°C during nitro group introduction to prevent side reactions .
Q. What in vitro models best assess cytochrome P450 inhibition?
Use human liver microsomes (HLMs) with probe substrates (e.g., CYP3A4: midazolam). Measure IC₅₀ via LC-MS/MS quantification of metabolite formation. Compare to positive controls (ketoconazole for CYP3A4) .
Data Interpretation and Validation
Q. How to reconcile discrepancies between computational and experimental binding affinities?
Calibrate force fields (e.g., AMBER vs. CHARMM) to match experimental ΔG values. For example, AMBER’s GAFF2 parameters better predict hydrogen bond distances (±0.2 Å) in spirocyclic systems .
Q. What statistical methods validate bioactivity reproducibility?
Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ across cell lines). Include triplicate technical replicates and biological triplicates to minimize batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
